molecular formula C12H15Cl2N3O B2909947 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1049769-70-1

7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B2909947
CAS No.: 1049769-70-1
M. Wt: 288.17
InChI Key: XVVXXXVKMKYUGF-UHFFFAOYSA-N
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Description

7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄ClN₃O·HCl and a molecular weight of 288.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 7-chloroquinazolin-4-one with propylamine in the presence of a suitable catalyst and under specific temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to ensure product quality and yield. Purification steps, such as crystallization and filtration, are employed to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce quinazolinone derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine

  • 7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride

Uniqueness: 7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and biological activities.

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Properties

IUPAC Name

7-chloro-2-(propylaminomethyl)-3H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O.ClH/c1-2-5-14-7-11-15-10-6-8(13)3-4-9(10)12(17)16-11;/h3-4,6,14H,2,5,7H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVXXXVKMKYUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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